

phenylacetone oxime metabolic pathway comparison across species

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Compound Focus: Phenylacetone oxime

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Metabolic Pathway of Phenylacetone Oxime

The metabolic conversion of **phenylacetone oxime** has been studied in **rat liver microsomes**. The key findings from these studies are summarized in the table below.

Aspect	Details
Primary Reaction	Conversion from N-hydroxyamphetamine (NOHA) [1].
Key Cofactor	NADPH and oxygen-dependent [1].
Enzyme System	Rat liver microsomes; evidence suggests it is not a cytochrome P-450 mediated monooxygenase reaction [1].
Experimental Evidence	Reaction was not inhibited by carbon monoxide, SKF-525A, or DPEA. No increase in rate with microsomes from phenobarbital-pretreated animals [1].

Further research indicates that **phenylacetone oxime** itself is not a substrate for complex formation with cytochrome P-450 in rat liver microsomes, even when using a hydrogen peroxide-based peroxygenase system instead of the NADPH/O₂ monooxygenase pathway [2].

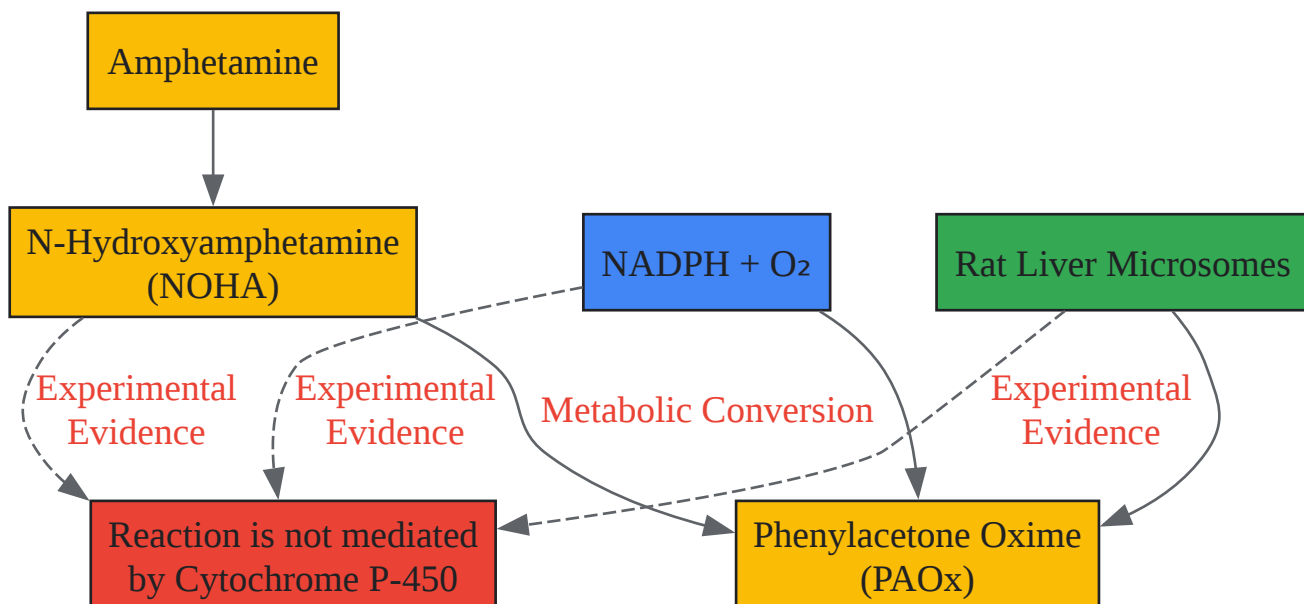
Experimental Protocol for Key Findings

For researchers seeking to replicate or understand the foundational studies, here is a summary of the core experimental methodology used to investigate this pathway.

- **Title:** Conversion of N-hydroxyamphetamine to **phenylacetone oxime** by rat liver microsomes [1].
- **Source of Enzyme:** Liver microsomes isolated from rats [1].
- **Reaction Conditions:** Incubations contained the substrate (N-hydroxyamphetamine) and the microsomal fraction [1].
- **Cofactor Requirement:** The reaction required the addition of **NADPH** and oxygen to proceed [1].
- **Inhibition/Mechanism Studies:** To probe the reaction mechanism, the following were added to separate incubation mixtures, with none showing a significant inhibitory effect:
 - Superoxide dismutase (SOD)
 - Catalase (CAT)
 - Sodium azide
 - Mannitol
 - A 2:1 ratio of CO/O₂
 - SKF-525A or DPEA (in micromolar concentrations) [1].

Pathway Workflow Diagram

The following diagram illustrates the metabolic pathway and key experimental findings for **phenylacetone oxime** in a rat model.



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Research Gaps and Future Directions

The available data is limited for creating a robust species comparison. Here are the significant gaps and suggested directions for further investigation:

- **Lack of Human Data:** The identified studies were conducted in **rat models** [1] [2]. It is unclear if the same pathway or enzyme system is relevant in humans, which is critical for drug development.
- **Limited Modern Research:** The key experimental studies are from **1982 and 1990** [1] [2]. The field may have advanced with the discovery of new enzyme systems, which are not reflected in these sources.
- **Unknown Cross-Species Consistency:** Without data from other species like non-human primates, the applicability of the rat model for predicting human metabolism is unknown. One general study noted that intestinal first-pass metabolism can be significantly higher in cynomolgus monkeys than in humans, highlighting the potential for major species differences [3].

To address these gaps, you could:

- **Utilize Modern Databases:** Search specialized resources like the **BRENDA Enzyme Database** or **PubChem** for more recent annotations on metabolic enzymes.
- **Explore In Silico Methods:** Consider computational screening and homology modeling, as demonstrated in one of the search results for a different enzyme (UGT2B10), to generate hypotheses about potential metabolic pathways [4].
- **Investigate Broad Enzyme Families:** Look into the role of other enzyme systems, such as **UDP-glucuronosyltransferases (UGTs)**, which are important in Phase II metabolism for many xenobiotics [5] [6].

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